molecular formula C9H8N4 B3032789 5,7-dimethyl-6H-1,4-diazepine-2,3-dicarbonitrile CAS No. 51802-55-2

5,7-dimethyl-6H-1,4-diazepine-2,3-dicarbonitrile

Cat. No.: B3032789
CAS No.: 51802-55-2
M. Wt: 172.19 g/mol
InChI Key: MAFHEXKPIODQPC-UHFFFAOYSA-N
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Description

5,7-Dimethyl-6H-1,4-diazepine-2,3-dicarbonitrile is a versatile chemical building block in organic synthesis and materials science research. This solid compound serves as a crucial precursor for the synthesis of a wide range of complex heterocyclic systems . Its primary application is as a monomeric precursor for the synthesis of a novel class of porphyrazine macrocycles, which are compounds of significant interest for their optical and electronic properties . Furthermore, it is used to generate 5,7-bis(2'-arylethenyl)-6H-1,4-diazepine-2,3-dicarbonitriles through sequential aldol condensation reactions with aromatic aldehydes; these extended derivatives are the subject of studies for their distinct spectral properties and conformational behavior . The diazepine ring in this compound and its derivatives is known to exhibit a boat conformation, a feature that can influence the molecule's overall properties and reactivity . This product is intended for use by qualified researchers as a key intermediate in the development of new fluorescent dyes, macrocyclic compounds, and other functional materials . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

5,7-dimethyl-6H-1,4-diazepine-2,3-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4/c1-6-3-7(2)13-9(5-11)8(4-10)12-6/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAFHEXKPIODQPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(N=C(C1)C)C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90306164
Record name 5,7-dimethyl-6H-1,4-diazepine-2,3-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90306164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51802-55-2
Record name NSC174510
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174510
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,7-dimethyl-6H-1,4-diazepine-2,3-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90306164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dimethyl-6H-1,4-diazepine-2,3-dicarbonitrile typically involves the reaction of acetylacetone with diaminomaleonitrile. The reaction proceeds through a cyclization process, forming the diazepine ring. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and products.

Chemical Reactions Analysis

Types of Reactions

5,7-dimethyl-6H-1,4-diazepine-2,3-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The cyano groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Scientific Research Applications of 5,7-dimethyl-6H-1,4-diazepine-2,3-dicarbonitrile

This compound, a heterocyclic compound with the molecular formula C9H8N4C_9H_8N_4, has applications in chemistry, biology, medicine, and industry. This compound, characterized by a seven-membered ring containing two nitrogen atoms and two cyano groups at positions 2 and 3, has gained interest for its potential therapeutic applications, particularly in medicinal chemistry and biological research.

Overview

This compound is a molecule with a molecular weight of approximately 172.19 g/mol. Key physical properties include a density of 1.14 g/cm³, a boiling point of 215.2 °C at 760 mmHg, and a flash point of 84 °C.

Preparation Methods

The synthesis of this compound typically involves the reaction of acetylacetone with diaminomaleonitrile, proceeding through a cyclization process to form the diazepine ring. This reaction often uses a solvent like ethanol and a catalyst to facilitate the cyclization. Scaling up the laboratory synthesis process for industrial production involves optimizing reaction conditions to ensure high yield and purity, alongside implementing safety measures for handling reagents and products.

Chemical Reactions

This compound can undergo oxidation, reduction, and substitution reactions. Oxidation can form corresponding oxides, while reduction reactions can lead to amines or other reduced derivatives. Substitution allows the cyano groups to be replaced with other functional groups under appropriate conditions. Common reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. These reactions typically require controlled temperatures and solvents to dissolve the reactants.

Applications

  • Chemistry It serves as a building block for synthesizing more complex heterocyclic compounds. A series of novel 5,7-bis(2'-arylethenyl)-6H-1,4-diazepine-2,3-dicarbonitriles was synthesized through sequential aldol condensation reactions of 1,3-diketones with diaminomaleonitrile, and the resulting 5,7-dimethyl-6H-1,4-diazepines were condensed with aromatic aldehydes .
  • Biology Derivatives of the compound are studied for potential biological activities, including antimicrobial and anticancer properties.
  • Medicine There is ongoing research to explore its potential as a pharmaceutical intermediate.
  • Industry It can be used in developing new materials with specific properties.

The compound's mechanism of action involves interaction with specific molecular targets, binding to enzymes or receptors, and altering their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and derivatives used.

Case Studies and Research Findings

  • Anticancer Properties Derivatives of diazepine compounds have demonstrated significant cytotoxicity against cancer cell lines, inducing apoptosis in tumor cells through the activation of specific signaling pathways.
  • Antimicrobial Activity Certain derivatives of substituted diazepines have exhibited strong inhibitory effects against a range of bacterial strains, highlighting the importance of structural modifications in enhancing biological activity.
  • Thermal Stability and Structure-Activity Relationship The thermal stability of diazepine derivatives is significantly influenced by substituents at specific positions on the ring, which helps optimize compounds for better stability and efficacy in biological applications.

Mechanism of Action

The mechanism of action of 5,7-dimethyl-6H-1,4-diazepine-2,3-dicarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Pyrazine-2,3-dicarbonitriles

  • Core Structure : Pyrazine derivatives (six-membered ring with two nitrogen atoms) differ from the seven-membered diazepine core. For example, 5,6-dichloropyrazine-2,3-dicarbonitrile is synthesized via nucleophilic substitution of chlorine atoms, whereas the diazepine derivative relies on aldol condensation .
  • Reactivity: Pyrazine derivatives exhibit higher electrophilicity at the C5 and C6 positions, enabling nucleophilic substitutions with amines or thiols. In contrast, the diazepine derivative undergoes sterically driven reactions at the C6 position (e.g., n-propyl substitution increases macrocyclization yields from 5% to 40% in tribenzodiazepinoporphyrazines) .

Other Diazepine Derivatives

  • 5,7-Bis(2'-arylethenyl)-6H-1,4-diazepine-2,3-dicarbonitriles : These derivatives, synthesized from the dimethyl variant, show altered spectral properties due to extended conjugation. Substituents at C6 (e.g., n-propyl) induce intramolecular steric interactions, confirmed by 2D NMR and DFT calculations .

Spectral and Thermal Properties

Property 5,7-Dimethyl-6H-1,4-diazepine-2,3-dicarbonitrile 5,6-Dichloropyrazine-2,3-dicarbonitrile 5,7-Bis(2'-arylethenyl) Diazepine Derivative
UV-Vis λmax (nm) Not reported ~300–350 (naphthalocyanine precursors) Red-shifted due to conjugation
Thermal Stability (TGA) Decomposition >250°C ~200–220°C (varies with substituents) >300°C (enhanced by aryl groups)
NMR Shifts (δ, ppm) Distinct C6 methylene (δ 3.2–3.5) Aromatic protons δ 7.0–8.5 Olefinic protons δ 6.5–7.5
  • Steric Effects : The dimethyl variant exhibits minimal steric hindrance compared to C6-substituted derivatives (e.g., n-propyl or aryl groups), which display restricted rotation and conformational locking .
  • Thermal Behavior : Differential scanning calorimetry (DSC) reveals that aryl-substituted diazepines have higher melting points (>300°C) than the dimethyl analog (~250°C) due to π-π stacking .

Key Research Findings

Substituent Effects :

  • C6 modifications in diazepine derivatives (e.g., n-propyl) enhance macrocyclization efficiency (40% yield) compared to unsubstituted analogs (5% yield) .
  • Aryl groups at C5/C7 increase thermal stability and redshift UV-Vis absorption due to extended conjugation .

Synthetic Challenges: Steric hindrance in C6-substituted diazepines complicates nucleophilic substitutions, requiring milder bases like pyridine instead of triethylamine . Pyrazine derivatives face limitations in synthesizing diphenylamino-substituted analogs due to low nucleophilicity .

Theoretical Insights :

  • DFT studies confirm that C6 substituents in diazepines disrupt planarity, reducing π-conjugation and altering electronic properties .

Biological Activity

5,7-Dimethyl-6H-1,4-diazepine-2,3-dicarbonitrile (CAS Number: 51802-55-2) is a heterocyclic compound characterized by a seven-membered ring containing two nitrogen atoms and two cyano groups. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research due to its potential therapeutic applications.

The molecular formula of this compound is C9H8N4C_9H_8N_4, with a molecular weight of approximately 172.19 g/mol. Key physical properties include:

  • Density : 1.14 g/cm³
  • Boiling Point : 215.2 °C at 760 mmHg
  • Flash Point : 84 °C

Synthesis

The synthesis of this compound typically involves the reaction of acetylacetone with diaminomaleonitrile, which proceeds through cyclization under specific conditions involving solvents like ethanol and catalysts to enhance yield and purity.

The biological activity of this compound is attributed to its ability to interact with various biological targets. It may modulate enzyme activity or receptor function, leading to diverse pharmacological effects. Research indicates that derivatives of this compound exhibit notable antimicrobial and anticancer properties .

Case Studies and Research Findings

  • Anticancer Properties : A study demonstrated that derivatives of diazepine compounds showed significant cytotoxicity against cancer cell lines. The mechanism was linked to the induction of apoptosis in tumor cells through the activation of specific signaling pathways .
  • Antimicrobial Activity : Another investigation focused on the antimicrobial potential of substituted diazepines, revealing that certain derivatives exhibited strong inhibitory effects against a range of bacterial strains. The study highlighted the importance of structural modifications in enhancing biological activity .
  • Thermal Stability and Structure-Activity Relationship : Research utilizing differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) indicated that the thermal stability of diazepine derivatives is significantly influenced by substituents at specific positions on the ring. This finding provides insights into optimizing compounds for better stability and efficacy in biological applications .

Comparative Analysis with Similar Compounds

A comparison with related compounds such as 5,7-dimethyl-4,6-diazepine-2,3-dicarbonitrile reveals unique properties due to the specific substitution pattern and presence of cyano groups in this compound. These structural features contribute to its distinct chemical reactivity and potential biological activity.

Compound NameMolecular FormulaAnticancer ActivityAntimicrobial Activity
This compoundC9H8N4HighModerate
5,7-Dimethyl-4,6-diazepine-2,3-dicarbonitrileC9H8N4ModerateLow

Q & A

Q. What are the key considerations for optimizing the synthesis of 5,7-dimethyl-6H-1,4-diazepine-2,3-dicarbonitrile?

Methodological Answer: Synthesis optimization requires systematic evaluation of reaction parameters:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency for diazepine derivatives.
  • Temperature control : Maintain 80–100°C to balance reaction rate and byproduct suppression.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) resolves intermediates with similar polarity .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or bases (e.g., NaOAc) to improve yields of the diazepine core .

Q. Which spectroscopic techniques are most effective for characterizing structural ambiguities in this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign methyl groups (δ 2.2–2.4 ppm) and nitrile carbons (δ 115–120 ppm). Overlapping signals may require 2D-COSY or HSQC for resolution.
  • IR spectroscopy : Confirm nitrile stretches (2,200–2,250 cm⁻¹) and absence of imine impurities (~1,650 cm⁻¹).
  • Mass spectrometry (HRMS) : Verify molecular ion (M⁺) and fragmentation patterns to distinguish regioisomers .

Q. How can researchers validate the purity of synthesized batches for reproducibility?

Methodological Answer:

  • HPLC-DAD : Use a C18 column (acetonitrile/water mobile phase) to detect impurities <1%.
  • Elemental analysis : Ensure calculated vs. observed C/H/N values align within ±0.3%.
  • Thermogravimetric analysis (TGA) : Monitor decomposition profiles to identify solvent residues .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reactivity data across solvent systems?

Methodological Answer:

  • Systematic solvent variation : Test protic (e.g., ethanol) vs. aprotic solvents to isolate solvent effects on nucleophilic attack at the diazepine core.
  • Kinetic studies : Use stopped-flow UV-Vis spectroscopy to measure rate constants under varied conditions.
  • Computational solvation models : Apply COSMO-RS to predict solvation free energies and correlate with experimental reactivity trends .

Q. How can non-covalent interactions (e.g., π-stacking) influence the compound’s supramolecular assembly?

Methodological Answer:

  • X-ray crystallography : Resolve crystal packing motifs (e.g., dimerization via CN···H-C interactions).
  • DFT calculations : Map electrostatic potential surfaces to identify π-rich regions prone to stacking.
  • SAXS/WAXS : Probe solution-phase aggregation in real-time under varying concentrations .

Q. What mechanistic insights explain unexpected byproducts in diazepine ring functionalization?

Methodological Answer:

  • Isotopic labeling : Introduce ¹⁵N at specific positions to trace ring-opening pathways.
  • In-situ NMR monitoring : Capture transient intermediates (e.g., enamine tautomers).
  • Radical trapping experiments : Add TEMPO to test for radical-mediated side reactions .

Q. How can researchers design experiments to probe the compound’s electronic properties for optoelectronic applications?

Methodological Answer:

  • Cyclic voltammetry : Determine HOMO/LUMO levels via oxidation/reduction potentials.
  • TD-DFT simulations : Predict UV-Vis absorption bands and compare with experimental spectra.
  • Charge mobility assays : Use field-effect transistor (FET) configurations to measure carrier transport efficiency .

Q. What advanced statistical methods address batch-to-batch variability in catalytic applications?

Methodological Answer:

  • Factorial design of experiments (DoE) : Vary catalyst loading, temperature, and solvent ratios to identify critical factors.
  • Multivariate analysis (PCA) : Correlate spectral/thermal data with catalytic performance.
  • Bayesian optimization : Automate parameter space exploration for yield maximization .

Q. How can isotopic substitution (²H/¹³C) clarify reaction pathways in diazepine ring expansion?

Methodological Answer:

  • Synthesis of deuterated analogs : Replace methyl protons with ²H to study kinetic isotope effects (KIEs).
  • ¹³C-labeling at carbonyl positions : Track carbon migration via 2D INADEQUATE NMR.
  • Cross-over experiments : Mix labeled/unlabeled substrates to distinguish intra- vs. intermolecular mechanisms .

Q. What interdisciplinary approaches integrate diazepine chemistry with materials science?

Methodological Answer:

  • Coordination polymers : Screen metal ions (e.g., Cu²⁺, Fe³⁺) for ligand-binding studies.
  • MOF synthesis : Use the compound as a linker to construct porous frameworks for gas adsorption.
  • Surface functionalization : Graft onto silica nanoparticles via CN groups for catalytic hybrids .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,7-dimethyl-6H-1,4-diazepine-2,3-dicarbonitrile
Reactant of Route 2
5,7-dimethyl-6H-1,4-diazepine-2,3-dicarbonitrile

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